3-Methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
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Overview
Description
3-Methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is a chemical compound with a molecular formula of C11H18N2O3S. This compound is known for its unique structure, which includes a piperazine ring substituted with a prop-2-ynyl group and a methylsulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-prop-2-ynylpiperazine with 3-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
3-Methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of novel compounds.
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The prop-2-ynyl group may also play a role in the compound’s biological effects by facilitating interactions with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylsulfanyl-1-(4-ethylpiperazin-1-yl)propan-1-one
- 3-Methylsulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one
- 3-Methylsulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Uniqueness
3-Methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties. This group can participate in additional chemical reactions, such as click chemistry, making the compound versatile for various applications.
Properties
IUPAC Name |
3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-5-12-6-8-13(9-7-12)11(14)4-10-15-2/h1H,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFJWKAEFNCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1861343-63-6 |
Source
|
Record name | 3-(methylsulfanyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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